REACTION_CXSMILES
|
[C:1]1([S:7][CH2:8][Si](C)(C)C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:13]([Li])[CH2:14][CH2:15]C.CC(C)C=O>C1COCC1.CCCCCC.[Cl-].[Na+].O>[C:1]1([S:7][CH:8]=[C:14]([CH3:15])[CH3:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
3.92 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC[Si](C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Brine
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution is stirred for 15 min at 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 15 min at 0°
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
for 2 hr at 25°
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over calcium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |